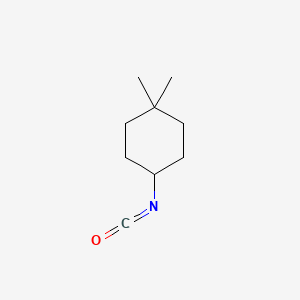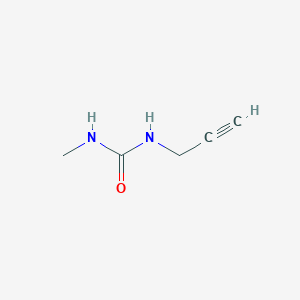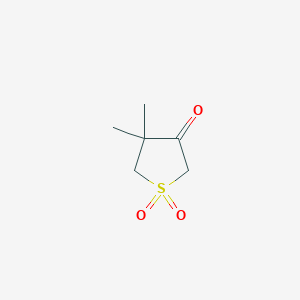
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene
Overview
Description
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene is an organic compound known for its unique structure and potential applications in various scientific fields This compound features a hydroxyl group attached to a tetrahydronaphthalene framework, which is further modified by an ethano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The tetrahydronaphthalene is then subjected to hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group at the desired position.
Ethano Bridge Formation: The final step involves the formation of the ethano bridge, which can be achieved through a cyclization reaction using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation and cyclization reactions under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated hydrocarbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products
Oxidation: Formation of 5-keto-1,2,3,4-tetrahydro-1,4-ethano-naphthalene.
Reduction: Formation of 1,2,3,4-tetrahydro-1,4-ethano-naphthalene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl group and ethano bridge, making it less reactive.
5-Methoxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene: Features a methoxy group instead of a hydroxyl group, altering its chemical properties.
5-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar but lacks the ethano bridge, affecting its structural rigidity.
Uniqueness
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene is unique due to the combination of its hydroxyl group and ethano bridge, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-11-3-1-2-10-8-4-6-9(7-5-8)12(10)11/h1-3,8-9,13H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCBPHUNBYTWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3=C2C(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495614 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52960-97-1 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384089.png)
![4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B3384094.png)

![1-{[3-(Benzyloxy)phenyl]methyl}piperazine](/img/structure/B3384114.png)


![2-[4-(Trifluoromethyl)phenyl]piperidine](/img/structure/B3384128.png)




![3-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B3384168.png)


